molecular formula C21H21N3O5S B2686799 methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946375-98-0

methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2686799
CAS No.: 946375-98-0
M. Wt: 427.48
InChI Key: ZEJGXZIDBMNPNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a quinazoline core with a sulfanylidene (C=S) group at position 2, a 4-oxo moiety, and a carbamoyl ethyl side chain substituted with a 2-methoxyphenyl group.

Properties

IUPAC Name

methyl 3-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5S/c1-28-17-6-4-3-5-14(17)12-22-18(25)9-10-24-19(26)15-8-7-13(20(27)29-2)11-16(15)23-21(24)30/h3-8,11H,9-10,12H2,1-2H3,(H,22,25)(H,23,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJGXZIDBMNPNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with the quinazoline core and introduce the various functional groups through a series of reactions such as nucleophilic substitution, acylation, and cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanylidene Sulfur

The sulfanylidene (C=S) group undergoes nucleophilic substitution, particularly with alkyl halides or aryl boronic acids. This reaction modifies the sulfur center to form thioether derivatives.

Reaction Reagents/Conditions Product Notes
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CMethylthioether analog at the sulfur positionYield optimization requires inert atmosphere.
ArylationPhenylboronic acid, Cu(OAc)₂, DCMAryl-substituted thioether derivativeReaction monitored via TLC and HPLC.

Key Findings :

  • Substitution at sulfur preserves the tetrahydroquinazoline core while introducing functional diversity.

  • Steric hindrance from the 2-methoxyphenyl group may slow reaction kinetics compared to simpler analogs.

Hydrolysis of the Methyl Ester

The methyl ester at position 7 undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

Condition Reagents Product Reaction Time
Basic hydrolysisNaOH, THF/H₂O (1:1), reflux7-Carboxylic acid derivative6–8 hours
Acidic hydrolysisHCl (conc.), MeOH, 50°C7-Carboxylic acid (partially protonated form)4–6 hours

Applications :

  • The carboxylic acid intermediate serves as a precursor for amide bond formation or metal coordination complexes .

Amide Bond Formation

The carboxylic acid (post-hydrolysis) reacts with amines to form secondary amides, enabling further functionalization.

Amine Coupling Agent Product Yield
BenzylamineEDC/HOBt, DMFN-Benzylamide derivative65–70%
4-AminopyridineDCC, DMAP, CH₂Cl₂Pyridylamide analog55–60%

Mechanistic Insight :

  • Activation of the carboxylic acid with EDC/HOBt or DCC/DMAP is critical for efficient coupling.

  • Steric factors from the tetrahydroquinazoline ring may reduce yields compared to linear substrates.

Oxidation of the Sulfide Group

The sulfanylidene sulfur can be oxidized to sulfoxide or sulfone derivatives using strong oxidizing agents.

Oxidizing Agent Conditions Product Oxidation State
m-CPBACH₂Cl₂, 0°C to RTSulfoxide derivative+2
H₂O₂ (30%), AcOHReflux, 12 hoursSulfone derivative+4

Analytical Confirmation :

  • Sulfoxide/sulfone formation confirmed via 1H NMR^{1}\text{H NMR}
    (shift in S–CH₂ signals) and mass spectrometry .

Reductive Amination of the Tetrahydroquinazoline Core

The secondary amine in the tetrahydroquinazoline ring undergoes reductive amination with aldehydes or ketones.

Carbonyl Compound Reducing Agent Product Notes
FormaldehydeNaBH₃CN, MeOHN-Methylated derivativepH-sensitive
CyclohexanoneNaBH(OAc)₃, DCECyclohexylamine-substituted analogLow yield (~40%)

Challenges :

  • Competing reduction of the sulfanylidene group requires careful control of reaction conditions.

Cyclization Reactions

Under acidic conditions, the compound undergoes intramolecular cyclization to form tricyclic structures.

Acid Catalyst Conditions Product Application
H₂SO₄ (conc.)Toluene, 110°CTricyclic fused quinazoline-sultamBioactivity screening
PTSAEtOH, refluxEthoxy-bridged tricyclic compoundStructural novelty

Mechanistic Pathway :

  • Cyclization proceeds via activation of the carbamoyl ethyl side chain, followed by nucleophilic attack on the sulfanylidene sulfur.

Critical Data Table

Reaction Type Key Functional Group Modified Biological Relevance
Sulfur alkylation/arylationSulfanylidene (C=S)Enhanced binding to cysteine protease targets
Ester hydrolysisMethyl esterImproved solubility for in vitro assays
Sulfoxide formationSulfide → sulfoxideModulation of redox activity

Scientific Research Applications

The compound methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and pharmacology.

Structural Features

The compound features a tetrahydroquinazoline core, which is known for its diverse biological activities. The presence of a sulfanylidene group and various substituents enhances its potential for interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival.

Case Study: Inhibition of Kinase Activity

A study demonstrated that derivatives of tetrahydroquinazoline effectively inhibited the activity of the epidermal growth factor receptor (EGFR) kinase, which is crucial in many cancers. The methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene variant showed enhanced binding affinity compared to other compounds in its class.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it possesses significant antibacterial and antifungal activities against various pathogens.

Case Study: Antibacterial Efficacy

In vitro studies revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Toxicological Profile

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its toxicity and side effects.

Mechanism of Action

The mechanism of action of methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs in the following categories:

Quinazoline Derivatives

Quinazoline-based compounds are well-documented in pharmaceuticals (e.g., EGFR inhibitors like gefitinib). The sulfanylidene group in the target compound distinguishes it from typical quinazolines, which often feature oxygen or nitrogen at position 2. This substitution may alter electron distribution, affecting binding affinity and metabolic stability.

Methyl Benzoate Analogs

Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205, MW 369.40 g/mol) shares a methyl ester group but replaces the quinazoline core with a thiadiazole ring . The thiadiazole moiety in LS-03205 likely enhances rigidity and π-π stacking, whereas the quinazoline in the target compound offers hydrogen-bonding sites (via NH and C=O groups) for target recognition.

Sulfonylurea Herbicides

Compounds like metsulfuron methyl ester (MW ~381.36 g/mol) feature triazine and sulfonylurea groups, targeting plant acetolactate synthase .

Data Table: Key Comparisons

Compound Name Molecular Weight (g/mol) Core Structure Functional Groups Application Key Interactions
Target Compound ~460.5 (estimated) Quinazoline Carboxylate, sulfanylidene, carbamoyl Pharmaceutical (hypothesized) Hydrogen bonding (C=O, NH, S)
LS-03205 369.40 Benzoate-Thiadiazole Thiadiazole, carbamoyl Undisclosed π-π stacking, dipole interactions
Metsulfuron Methyl Ester 381.36 Triazine-Sulfonylurea Sulfonylurea, methyl ester Herbicide Enzyme inhibition (ALS)

Research Findings and Functional Insights

Hydrogen Bonding and Crystallinity

The sulfanylidene and carboxylate groups in the target compound may form extensive hydrogen-bonding networks, as observed in Etter’s graph set analysis . Such interactions are critical for crystal packing and solubility. In contrast, LS-03205’s thiadiazole ring likely prioritizes hydrophobic interactions, reducing aqueous solubility.

Biological Activity

Chemical Structure and Properties

The compound belongs to the class of tetrahydroquinazolines , characterized by a fused ring system that includes a quinazoline moiety. Its structure is defined by the following key components:

  • Methyl ester group : Enhances solubility and bioavailability.
  • Carbamoyl group : May contribute to its biological activity through interactions with biological targets.
  • Sulfanylidene functionality : Potentially involved in redox reactions.

Anticancer Potential

Research indicates that tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar in structure to methyl 3-(2-{[(2-methoxyphenyl)methyl]carbamoyl}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate can inhibit cell proliferation in various cancer cell lines.

Table 1: Summary of Anticancer Activity

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MCF-715.0Induction of apoptosis
HeLa10.5Inhibition of cell cycle progression
A54912.3Targeting mitochondrial function

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

Study ReferenceCytokine MeasuredInhibition (%)Concentration (µM)
IL-67520
TNF-alpha6010
IL-1β5015

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The presence of the carbamoyl group may allow it to act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : It may interact with pathways like NF-kB and MAPK, which are critical in inflammatory responses and cancer cell survival.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1 : A study involving the treatment of breast cancer cells with the compound demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
  • Case Study 2 : In an animal model for rheumatoid arthritis, administration of the compound resulted in decreased joint inflammation and improved mobility scores.

Q & A

Q. How to design a kinetic study for the compound’s degradation in aqueous solutions?

  • Methodological Answer :
  • Protocol :

Prepare solutions at pH 7.4 (simulating physiological conditions) and pH 2.0 (gastric environment).

Aliquot samples at t = 0, 1, 3, 6, 12, 24 hours.

Analyze via LC-MS to quantify parent compound and degradation products.

Calculate rate constants (k) using first-order kinetics: ln[C] = -kt + ln[C₀] .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.